3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide
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Overview
Description
3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzylamino group, a cyano group, and an ethylprop-2-enamide moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide typically involves a multi-step process. One common method includes the reaction of benzylamine with an α,β-unsaturated nitrile under basic conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and can be facilitated by microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of solvent-free conditions and green chemistry principles, such as microwave-assisted synthesis, can also be applied to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of ethylprop-2-enamide derivatives with primary amine groups.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyano group can also participate in nucleophilic addition reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog with similar reactivity but lacking the cyano and ethylprop-2-enamide groups.
2-Cyano-N-ethylprop-2-enamide: Lacks the benzylamino group but shares the cyano and ethylprop-2-enamide moieties.
N-Benzylacetamide: Similar in structure but with an acetamide group instead of the cyano group.
Uniqueness
3-(Benzylamino)-2-cyano-N-ethylprop-2-enamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for the synthesis of more complex molecules. Its potential bioactivity also sets it apart from simpler analogs .
Properties
CAS No. |
88107-33-9 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-(benzylamino)-2-cyano-N-ethylprop-2-enamide |
InChI |
InChI=1S/C13H15N3O/c1-2-16-13(17)12(8-14)10-15-9-11-6-4-3-5-7-11/h3-7,10,15H,2,9H2,1H3,(H,16,17) |
InChI Key |
KMBIWUGMCMZFIN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(=CNCC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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